molecular formula C23H17N9 B253733 6-amino-7-(1-ethyl-1H-benzimidazol-2-yl)-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

6-amino-7-(1-ethyl-1H-benzimidazol-2-yl)-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No. B253733
M. Wt: 419.4 g/mol
InChI Key: XAVDFXGHQQDISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-7-(1-ethyl-1H-benzimidazol-2-yl)-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound with potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological activity. In

Mechanism of Action

The mechanism of action of 6-amino-7-(1-ethyl-1H-benzimidazol-2-yl)-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is not well understood. However, some studies have suggested that this compound may inhibit the activity of certain enzymes involved in cell growth and division, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 6-amino-7-(1-ethyl-1H-benzimidazol-2-yl)-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-amino-7-(1-ethyl-1H-benzimidazol-2-yl)-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile in lab experiments is its potential cytotoxic effects on cancer cells. This makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, a limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 6-amino-7-(1-ethyl-1H-benzimidazol-2-yl)-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile. One area of interest is in the development of new cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 6-amino-7-(1-ethyl-1H-benzimidazol-2-yl)-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is through a reaction between 2-aminobenzimidazole and 2,3-dichloropyrazine in the presence of a base. This reaction results in the formation of an intermediate compound, which is then further reacted with ethyl cyanoacetate and phenylhydrazine to form the final product.

Scientific Research Applications

6-amino-7-(1-ethyl-1H-benzimidazol-2-yl)-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has potential applications in a variety of scientific research fields. One area of interest is in the study of cancer biology. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has shown promise in the treatment of other diseases, such as infectious diseases and neurological disorders.

properties

Product Name

6-amino-7-(1-ethyl-1H-benzimidazol-2-yl)-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Molecular Formula

C23H17N9

Molecular Weight

419.4 g/mol

IUPAC Name

6-amino-5-anilino-7-(1-ethylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C23H17N9/c1-2-31-18-11-7-6-10-15(18)28-22(31)19-20-23(29-17(13-25)16(12-24)27-20)32(21(19)26)30-14-8-4-3-5-9-14/h3-11,30H,2,26H2,1H3

InChI Key

XAVDFXGHQQDISC-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)NC5=CC=CC=C5)N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)NC5=CC=CC=C5)N

Origin of Product

United States

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